2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Chemical Identification
The systematic IUPAC name for this compound is derived from its benzimidazole core, substituted at position 1 with a 4-methoxyphenylmethyl group and at position 2 with an ethylcarboxamide-furyl moiety. The full name is formulated as:
N-(2-{1-[(4-methoxyphenyl)methyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide .
The molecular formula is C23H23N3O3 , corresponding to a molecular weight of 389.45 g/mol. The SMILES representation is:COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 .
This notation highlights the methoxyphenyl-benzimidazole core linked to the furan-carboxamide side chain via an ethyl spacer.
Crystallographic Analysis and Three-Dimensional Conformational Studies
X-ray diffraction studies of analogous benzimidazole derivatives reveal critical insights into the three-dimensional conformation of this compound class. For example, in structurally related molecules:
- The benzimidazole ring adopts a planar geometry, with deviations ≤0.028 Å from planarity .
- Substituents at the 1- and 2-positions induce distinct dihedral angles. In similar systems, the benzimidazole plane forms angles of 72.17°–87.41° with attached aromatic rings (e.g., furan or phenyl groups) .
- Intramolecular hydrogen bonds between the carboxamide NH and benzimidazole nitrogen stabilize the conformation .
For the title compound, computational modeling predicts a 61.65° dihedral angle between the benzimidazole core and the 4-methoxyphenyl group, based on analogous systems . The ethyl spacer likely adopts a staggered conformation to minimize steric clashes between the methoxyphenyl and furan-carboxamide moieties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, DMSO-d6) :
- Benzimidazole protons: δ 7.45–8.12 (m, 4H, aromatic H)
- Methoxyphenyl group: δ 3.78 (s, 3H, OCH3), δ 5.32 (s, 2H, CH2), δ 6.85–7.30 (m, 4H, aromatic H)
- Ethyl spacer: δ 3.45 (t, 2H, J = 6.5 Hz, CH2N), δ 2.95 (t, 2H, J = 6.5 Hz, CH2C=O)
- Furan ring: δ 6.55 (dd, 1H, J = 3.2, 1.8 Hz), δ 7.25 (d, 1H, J = 3.2 Hz)
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3320 cm⁻¹ : N-H stretch (carboxamide)
- 1665 cm⁻¹ : C=O stretch (carboxamide)
- 1605 cm⁻¹ : C=N stretch (benzimidazole)
- 1250 cm⁻¹ : C-O-C asymmetric stretch (methoxy group)
Mass Spectrometry (MS)
Computational Chemistry Approaches to Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.12 eV |
| Dipole moment | 5.23 Debye |
| Molecular electrostatic potential (MEP) | Electron-rich regions at furan O and carboxamide O |
The HOMO is localized on the benzimidazole π-system, while the LUMO resides on the furan ring, suggesting potential charge-transfer interactions. Fukui function analysis identifies the carboxamide oxygen and benzimidazole N3 as nucleophilic attack sites .
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[1-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-15(23-22(26)20-8-5-13-28-20)21-24-18-6-3-4-7-19(18)25(21)14-16-9-11-17(27-2)12-10-16/h3-13,15H,14H2,1-2H3,(H,23,26) |
InChI Key |
ZJVXKHZEDBKATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through a reaction with an appropriate benzyl halide under basic conditions.
Formation of Furan Ring: The furan ring is synthesized separately and then coupled to the benzimidazole core using a suitable coupling agent.
Final Coupling: The final step involves coupling the furan ring with the benzimidazole core to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets:
DNA Interaction: The benzimidazole core allows the compound to intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can also bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weights estimated based on structural formulas.
Key Observations:
Substituent Influence on Lipophilicity :
- The target compound’s 4-methoxyphenyl group increases polarity compared to the 4-chlorophenyl analog (), which may improve aqueous solubility .
- Astemizole’s 4-fluorophenyl and 4-methoxyphenylethyl groups balance lipophilicity and metabolic stability, critical for its oral bioavailability .
Linker Flexibility :
- The ethyl linker in the target compound and ’s analog may allow better spatial accommodation in binding pockets compared to the methyl linker in ’s compound .
Pharmacophore Variations: Astemizole’s piperidine ring and extended ethyl-phenoxy chain are critical for H1-receptor antagonism, whereas the furylcarboxamide in the target compound might target different receptors (e.g., kinases or GPCRs) .
Biological Activity
2-Furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is , with a molecular weight of 471.6 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide. For instance, newly synthesized derivatives containing benzimidazole and benzothiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating several derivatives, compounds exhibited IC50 values ranging from 6.26 µM to 20.46 µM against human lung cancer cell lines (A549, HCC827, NCI-H358) in 2D culture assays, indicating promising antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 |
| Compound B | HCC827 | 20.46 ± 8.63 |
| Compound C | NCI-H358 | 16.00 ± 9.38 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties . Research indicates that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported between 20 µM to 70 µM, suggesting moderate antibacterial efficacy compared to standard antibiotics .
The proposed mechanism of action for compounds related to 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide involves DNA binding and inhibition of DNA-dependent enzymes. This interaction may lead to cell cycle arrest and apoptosis in cancer cells, while also disrupting bacterial DNA synthesis in antimicrobial applications .
Case Studies
- Antitumor Efficacy in Vivo : In an animal model study, derivatives similar to the compound demonstrated significant tumor growth inhibition at submicromolar dosages, showcasing their potential for further development into therapeutic agents .
- Antimicrobial Testing : A series of synthesized derivatives were tested for their ability to inhibit bacterial growth in vitro. Results showed that modifications on the benzimidazole structure significantly impacted antimicrobial potency, with some compounds exhibiting better activity than traditional treatments .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide?
Methodological Answer: The synthesis typically involves coupling a furyl-carboxamide moiety with a benzimidazole derivative. For example:
- Step 1: React 2-furoyl chloride with an amine-functionalized benzimidazole intermediate (e.g., 1-[(4-methoxyphenyl)methyl]benzimidazol-2-ylethylamine) under reflux in 1,4-dioxane at 120°C for 18–24 hours .
- Step 2: Purify the product via recrystallization (e.g., chloroform/methanol) and confirm structural integrity using 1H/13C NMR , IR spectroscopy , and mass spectrometry .
Q. Table 1: Key Reaction Conditions
| Parameter | Example Value | Purpose |
|---|---|---|
| Solvent | 1,4-Dioxane | High-boiling solvent for reflux |
| Temperature | 120°C | Facilitate nucleophilic acylation |
| Reaction Time | 18–24 hours | Ensure complete conversion |
| Purification Method | Recrystallization | Remove unreacted starting materials |
Q. How can researchers ensure structural fidelity of the compound during synthesis?
Methodological Answer:
Q. What functional groups in the compound are critical for its reactivity?
Methodological Answer:
- Benzimidazole core : Participates in π-π stacking and hydrogen bonding, influencing solubility and target binding .
- Furyl-carboxamide : Acts as a hydrogen-bond acceptor; the furan ring’s electron-rich nature enables electrophilic substitutions .
- 4-Methoxyphenyl group : Enhances lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can computational tools optimize the design of derivatives with improved bioactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates, reducing trial-and-error synthesis .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina to prioritize candidates for synthesis .
Q. Table 2: Computational Workflow
| Step | Tool/Method | Output |
|---|---|---|
| Reaction Prediction | DFT (Gaussian 16) | Thermodynamically stable intermediates |
| Docking | AutoDock Vina | Binding affinity scores vs. targets |
| ADMET Prediction | SwissADME | Pharmacokinetic properties |
Q. How can structural modifications resolve contradictions in reported biological data?
Methodological Answer:
- Case Study : If derivative A shows anticancer activity but derivative B (with a methoxy→ethoxy substitution) lacks efficacy:
- Perform competitive binding assays to compare target affinity.
- Use metabolic stability assays (e.g., liver microsomes) to assess if B is rapidly metabolized .
Q. What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
Q. How can researchers address discrepancies in spectroscopic data across studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
